3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
3-Chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, methoxy, and triazolo moieties
Mechanism of Action
Target of Action
The compound’s primary targets are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. The most significant of these is the intracellular c-Met signaling pathway . This pathway is crucial for cell growth and survival. Its inhibition leads to a decrease in cell proliferation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against a549, mcf-7, and hela cancer cell lines suggests that it has favorable bioavailability .
Result of Action
The compound’s action results in the inhibition of cell growth. Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . Additionally, it induces late apoptosis of A549 cells .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s important to note that the compound’s effectiveness in vitro suggests that it is stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
The compound 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function . It has an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level . It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert the nitro group to an amine.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro and fluoro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be employed as a probe to study biological processes. Its structural complexity allows it to interact with various biomolecules, making it useful in drug discovery and development.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-N-((8-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
3-Chloro-4-fluoro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
3-Chloro-4-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide lies in its specific combination of functional groups and its potential applications in various fields. The presence of the methoxy group, in particular, can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2/c1-23-14-12-20-19-11(21(12)5-4-17-14)7-18-13(22)8-2-3-10(16)9(15)6-8/h2-6H,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWCOKMRJYXRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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